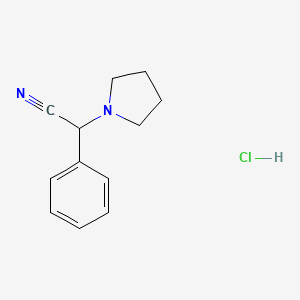

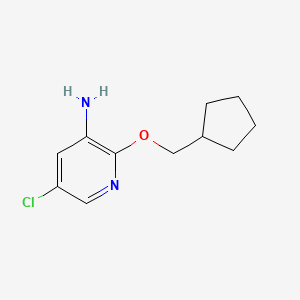

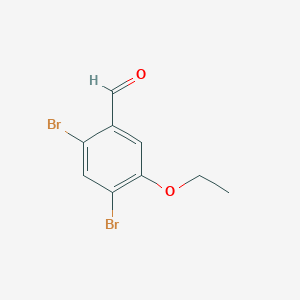

![molecular formula C14H14N4 B1407172 N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine CAS No. 1785760-90-8](/img/structure/B1407172.png)

N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine

Overview

Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s known for its versatile properties . Pyridin-2-amine, on the other hand, is a basic organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of benzimidazole consists of a fusion of a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . Pyridin-2-amine has a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to undergo a variety of chemical reactions, often serving as a component in the synthesis of more complex molecules . They can act as ligands in coordination chemistry and can also undergo electrophilic substitution .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It’s an amphoteric compound, meaning it can act as both an acid and a base .Scientific Research Applications

Synthesis and Chemical Reactivity

- N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine is involved in the synthesis of pyrido[1,2-a]benzimidazoles, compounds significant in medicinal and materials chemistry (Masters et al., 2011). These structures have applications ranging from DNA intercalation to fluorescence properties.

- It also plays a role in the synthesis of novel Pd(II) and Pt(II) complexes, explored for their potential anticancer properties, characterized by spectral and electrochemical studies (Ghani & Mansour, 2011).

Catalysis and Material Science

- This compound is used in the development of Co nanocomposite based on a poly(benzimidazole-amide) matrix, exhibiting high thermal stability and potential as a catalyst in oxidation reactions (Abdolmaleki & Molavian, 2015).

Biological Activity and Pharmaceutical Applications

- Several studies focus on the potential biological activity of derivatives and complexes of this compound. For example, Mn(II) and Cd(II) complexes of a related Schiff base ligand showed antibacterial and antifungal activities (Zhang et al., 2014).

- Furthermore, Schiff base-copper(II) and zinc(II) complexes containing benzimidazole ligands have been examined for their DNA binding ability and cytotoxicity against sarcoma cells, revealing moderate toxicity and potential for pharmaceutical applications (Vieira et al., 2018).

Sensor Development

- This compound has been utilized in the creation of a new fluorescent sensor for dopamine, demonstrating its versatility in analytical chemistry applications (Khattar & Mathur, 2013).

Mechanism of Action

Target of Action

The primary target of N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of glucokinase, this results in an increased catalytic action .

Biochemical Pathways

The activation of glucokinase by this compound affects the glycolysis pathway . Glucokinase catalyzes the first step of glycolysis, the conversion of glucose to glucose-6-phosphate. By increasing the activity of glucokinase, this compound enhances the rate of glycolysis, leading to increased glucose utilization and decreased blood glucose levels .

Result of Action

The activation of glucokinase by this compound leads to significant hypoglycemic effects . This makes it a potential therapeutic agent for the treatment of type-2 diabetes (T2D), a chronic disease characterized by high blood glucose levels .

Future Directions

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-2-6-12-11(5-1)17-14(18-12)8-10-16-13-7-3-4-9-15-13/h1-7,9H,8,10H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCRZMDPDLXAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

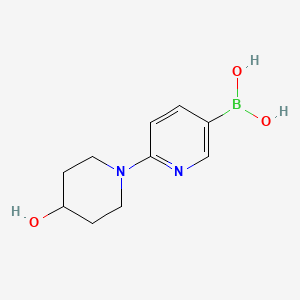

![N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine](/img/structure/B1407096.png)

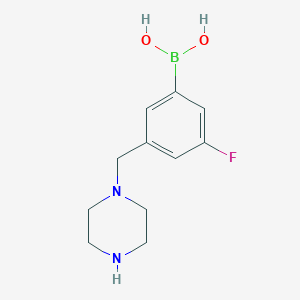

![methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B1407104.png)

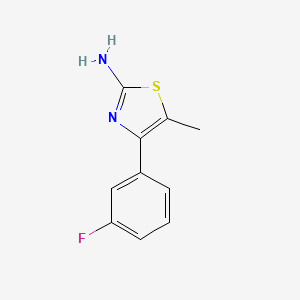

![1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B1407106.png)

![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)